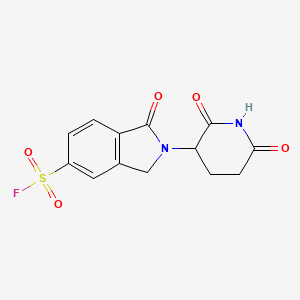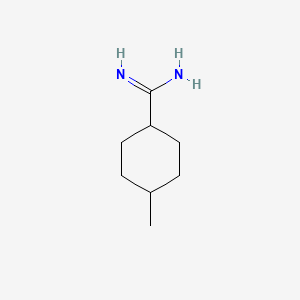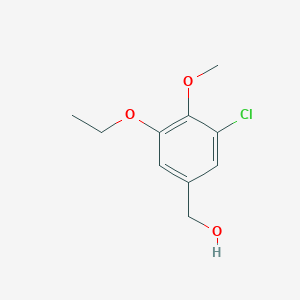
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a bromo group and a methyl group on the thiophene ring, along with a prop-2-en-1-ol side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Métodos De Preparación
The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Prop-2-en-1-ol Side Chain: The prop-2-en-1-ol side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol include:
1-(4-Bromo-5-methylthiophen-2-yl)propan-1-one: This compound differs by having a propan-1-one side chain instead of prop-2-en-1-ol.
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol: This compound has a propan-2-ol side chain, which affects its reactivity and applications.
1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: This compound features a different aromatic ring and functional groups, leading to distinct chemical properties and uses
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromo group and a prop-2-en-1-ol side chain, which confer unique reactivity and applications.
Propiedades
Fórmula molecular |
C8H9BrOS |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h3-4,7,10H,1H2,2H3 |
Clave InChI |
YVDGHCAPNLTJHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(C=C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)




